An In-Depth Technical Guide to Clovoxamine Maleate: Structure, Properties, and Analytical Methodologies
An In-Depth Technical Guide to Clovoxamine Maleate: Structure, Properties, and Analytical Methodologies
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Disclaimer: Publicly available, in-depth technical data on clovoxamine maleate is limited. This guide provides a comprehensive overview of its known properties and leverages detailed information on the structurally analogous and well-characterized compound, fluvoxamine, to illustrate the core principles of synthesis, characterization, and analysis for this class of molecules. This approach is intended to provide a robust framework for researchers and drug development professionals working with novel aralkylketone oxime ethers.
Introduction
Clovoxamine is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1]. As a member of the aralkylketone oxime ether class of compounds, its molecular structure is designed to modulate the levels of key neurotransmitters in the brain, making it a molecule of interest for therapeutic development in the field of neuroscience. This guide offers a detailed exploration of the molecular characteristics of clovoxamine maleate salt, including its chemical structure and molecular weight. Due to the scarcity of specific literature on clovoxamine, this document will draw parallels with the extensively studied compound fluvoxamine to provide a practical and insightful technical overview.
Molecular and Physicochemical Properties of Clovoxamine Maleate
The fundamental identity of a pharmaceutical compound is established by its chemical structure and molecular weight. For clovoxamine maleate, these core properties are summarized below.
Molecular Weight and Formula
Clovoxamine maleate is the maleate salt of the active clovoxamine base. The combination of the base and the maleic acid salt results in the following molecular properties:
| Property | Value | Source(s) |
| Molecular Formula | C18H25ClN2O6 | [1] |
| Molecular Weight | 400.85 g/mol | [1] |
These values are critical for a range of experimental procedures, from the preparation of standard solutions to the interpretation of mass spectrometry data.
Chemical Structure
The chemical name for the active base of clovoxamine is (1E/Z)-1-(4-Chlorophenyl)-5-methoxypentanone O-(2-Aminoethyl)oxime. The "maleate salt" designation indicates that the basic amino group of the clovoxamine molecule is protonated by maleic acid to form a salt, which often improves the compound's stability and solubility. The "(E/Z)-Mixture" notation signifies that the compound exists as a mixture of geometric isomers around the oxime's carbon-nitrogen double bond.
Caption: Chemical structure of Clovoxamine and Maleate.
The structural similarity to fluvoxamine lies in the aralkylketone oxime ether core. In fluvoxamine, the chlorophenyl group of clovoxamine is replaced by a trifluoromethylphenyl group. This substitution significantly alters the electronic properties and, consequently, the pharmacological profile of the molecule.
Synthesis of Aralkylketone Oxime Ethers: A Representative Pathway
While a specific, detailed synthesis of clovoxamine is not readily found in peer-reviewed literature, the synthesis of the analogous compound, fluvoxamine, provides a robust template for the probable synthetic route. This process typically involves a multi-step approach.
A plausible synthetic pathway for clovoxamine, based on known syntheses of related compounds, would likely involve:
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Formation of the Ketone Intermediate: This can be achieved through a Friedel-Crafts acylation of chlorobenzene with a suitable pentanoyl derivative, or a Grignard reaction between a 4-chlorophenylmagnesium halide and a 5-methoxyvaleronitrile.
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Oximation: The resulting 1-(4-chlorophenyl)-5-methoxypentan-1-one is then reacted with hydroxylamine to form the corresponding oxime. This step introduces the C=N-OH functionality.
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O-Alkylation: The oxime is subsequently alkylated with a 2-aminoethyl halide (e.g., 2-chloroethylamine or 2-bromoethylamine) in the presence of a base to yield the clovoxamine free base.
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Salt Formation: Finally, the clovoxamine free base is treated with maleic acid in a suitable solvent to precipitate the clovoxamine maleate salt.
Caption: Plausible synthetic workflow for Clovoxamine Maleate.
Structural Elucidation and Analytical Characterization
The definitive confirmation of a chemical structure relies on a suite of analytical techniques. For a novel compound like clovoxamine, the following methods would be indispensable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis. For fluvoxamine, a stability-indicating HPLC method has been developed using a C18 or a cyano-bonded column with a mobile phase typically consisting of a buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile[2]. Detection is commonly performed using a UV detector. A similar system would be the starting point for developing a robust analytical method for clovoxamine.
A Self-Validating HPLC Protocol (Example based on Fluvoxamine):
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase: A gradient of phosphate buffer (pH 3.0) and acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 246 nm.
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Injection Volume: 10 µL.
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System Suitability:
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Tailing Factor: Should be less than 2.0 for the main peak.
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Theoretical Plates: Should be greater than 2000.
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Repeatability (RSD): Less than 2% for six replicate injections of a standard solution.
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This self-validating system ensures the reliability and reproducibility of the analytical results.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise connectivity of atoms in the molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, would provide a detailed map of the clovoxamine structure.
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Infrared (IR) Spectroscopy: IR spectroscopy would help identify the key functional groups present in clovoxamine maleate, such as the C=N of the oxime, the C-O-C of the ether, the aromatic C-Cl bond, and the characteristic absorptions of the maleate salt.
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Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the confirmation of its elemental composition. Fragmentation patterns observed in MS/MS experiments would further corroborate the proposed structure.
Caption: Analytical workflow for Clovoxamine Maleate characterization.
Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition
Clovoxamine is identified as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1]. SNRIs exert their therapeutic effects by blocking the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), from the synaptic cleft back into the presynaptic neuron[3][4]. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission[5].
The dual action on both serotonin and norepinephrine systems can offer a broader spectrum of therapeutic effects compared to selective serotonin reuptake inhibitors (SSRIs)[4][6]. While SSRIs primarily target the serotonin transporter (SERT), SNRIs also inhibit the norepinephrine transporter (NET)[4]. The relative affinity for SERT and NET can vary among different SNRIs, influencing their clinical profile[6].
Caption: Mechanism of action of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).
Conclusion
Clovoxamine maleate, with a molecular weight of 400.85 g/mol and the chemical formula C18H25ClN2O6, is an intriguing molecule within the class of serotonin-norepinephrine reuptake inhibitors. While specific, in-depth technical data remains limited in the public domain, a comprehensive understanding of its properties and potential can be extrapolated from the well-documented chemistry and pharmacology of its structural analog, fluvoxamine. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to approach the study and characterization of clovoxamine and other novel aralkylketone oxime ethers. As with any scientific endeavor, the principles of rigorous validation and careful experimental design are paramount to advancing our understanding of this promising class of compounds.
References
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Comparison of pharmacological profiles of serotonin norepinephrine reuptake inhibitors. (n.d.). Retrieved from [Link]
- Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42.
- Wright, S. (2011). Serotonin–norepinephrine inhibitors: pharmacological profile. Nurse Prescribing, 9(12), 588–594.
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Serotonin–norepinephrine reuptake inhibitor. (2023, December 29). In Wikipedia. [Link]
- Stahl, S. M., Grady, M. M., & Moret, C. (2005). SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants. CNS Spectrums, 10(9), 732–747.
- Souri, E., Rahimi, A., & Adib, N. (2013). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 12(4), 623–630.
Sources
- 1. scbt.com [scbt.com]
- 2. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of pharmacological profiles of serotonin norepinephrine reuptake inhibitors [jstage.jst.go.jp]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
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- 6. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
